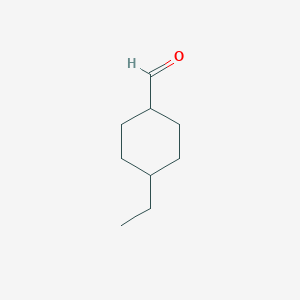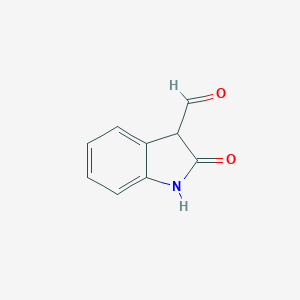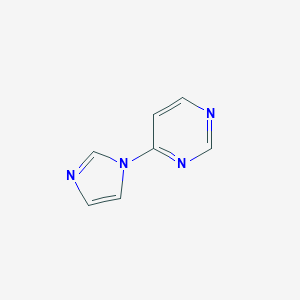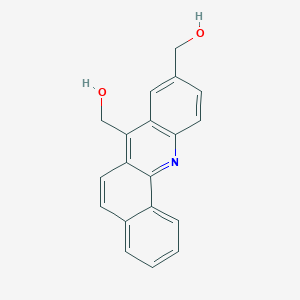
tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Descripción general
Descripción
Tert-butyl (4-bromonaphthalen-1-yl)carbamate, also known as 4-BnC, is an organic compound used in a variety of scientific applications. It is a carbamate derivative of 4-bromonaphthalene, a heterocyclic compound containing a bromine atom in the 1-position of the naphthalene ring. 4-BnC has been studied extensively in the past few decades due to its various applications in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions :
- A study by Baillargeon et al. (2017) discussed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. Although the specific compound tert-Butyl (4-bromonaphthalen-1-yl)carbamate wasn't directly mentioned, the study dealt with similar carbamate compounds and their interactions through hydrogen and halogen bonds. This could indicate potential applications in studying molecular interactions and crystal engineering (Baillargeon et al., 2017).
Synthesis and Chemical Properties :
- Zhao et al. (2017) discussed the synthesis of a tert-butyl carbamate derivative as an important intermediate in many biologically active compounds. The methodology and the compound's role as an intermediate could be relevant to the synthesis and study of this compound (Zhao et al., 2017).
Organic Photovoltaic Materials :
- Chmovzh and Rakitin (2021) synthesized tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a triarylamino derivative, for use in organic photovoltaic materials. The study showcases the potential of carbamate derivatives in the field of renewable energy and organic electronics (Chmovzh & Rakitin, 2021).
Medicinal Organometallic Chemistry :
- Patra et al. (2012) focused on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. Though not directly mentioning this compound, the study's focus on the synthesis of complex structures with organometallic moieties suggests potential applications in medicinal chemistry and drug design (Patra et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168169-11-7 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)


![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)

![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)


![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)